Tert-butyl 3-methylenepyrrolidine-1-carboxylate

synthetic chemistry process chemistry building block

Tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS 114214-71-0) is an N-Boc protected pyrrolidine scaffold featuring a reactive exocyclic methylene group at the 3-position. This small-molecule building block is characterized by a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 114214-71-0
Cat. No. B041831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methylenepyrrolidine-1-carboxylate
CAS114214-71-0
Synonymsert-Butyl 3-Methylenepyrrolidine-1-carboxylate;  3-Methylene-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=C)C1
InChIInChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3
InChIKeyPXTONRTYYUAUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS 114214-71-0) Technical Profile for Procurement


Tert-butyl 3-methylenepyrrolidine-1-carboxylate (CAS 114214-71-0) is an N-Boc protected pyrrolidine scaffold featuring a reactive exocyclic methylene group at the 3-position . This small-molecule building block is characterized by a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol . The compound's canonical SMILES string is CC(C)(C)OC(=O)N1CCC(=C)C1, and its InChI Key is PXTONRTYYUAUJU-UHFFFAOYSA-N . Predicted physicochemical properties include a boiling point of 236.7±29.0 °C, a density of 1.01±0.1 g/cm³, and a topological polar surface area (TPSA) of 29.5 Ų .

Why Tert-butyl 3-methylenepyrrolidine-1-carboxylate Cannot Be Replaced by Generic Pyrrolidine Analogs


The exocyclic methylene group at the 3-position of tert-butyl 3-methylenepyrrolidine-1-carboxylate is a key structural differentiator that imparts unique reactivity compared to saturated or endocyclic analogs . This functional handle enables highly regioselective transformations, such as bromofluorination, that are not possible with simpler N-Boc pyrrolidines or 3-methylpyrrolidines [1][2]. In-class compounds, including N-Boc-pyrrolidine and 3-methylpyrrolidine hydrochloride, lack this exocyclic alkene and therefore cannot serve as direct substitutes for applications requiring this specific reactive site . The quantitative evidence presented below details the specific performance and reactivity advantages of this compound, which are critical for its role as a building block in the synthesis of fluorinated pharmaceuticals [1].

Quantitative Differentiation Evidence for Tert-butyl 3-methylenepyrrolidine-1-carboxylate


Synthesis Yield via Wittig Olefination of N-Boc-3-pyrrolidone

The synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate from the readily available N-Boc-3-pyrrolidone precursor proceeds via a Wittig olefination with methyltriphenylphosphonium bromide and n-butyllithium in tetrahydrofuran . Under the reported conditions, the reaction yields the target methylenepyrrolidine product in 50% isolated yield after purification .

synthetic chemistry process chemistry building block

Commercial Purity Specifications and Vendor Comparables

Commercially available tert-butyl 3-methylenepyrrolidine-1-carboxylate is offered with defined purity specifications, enabling informed procurement decisions . Vendor data indicate standard purities of 95% and 98% .

procurement quality control analytical chemistry

Lipophilicity (LogP) Differentiates from Saturated N-Boc Pyrrolidines

The introduction of the exocyclic methylene group alters the lipophilicity of the pyrrolidine scaffold compared to saturated analogs . The consensus Log P (average of five prediction methods) for tert-butyl 3-methylenepyrrolidine-1-carboxylate is 1.82, which is higher than predicted values for the saturated N-Boc-pyrrolidine analog .

medicinal chemistry ADME drug design

Key Application Scenarios for Tert-butyl 3-methylenepyrrolidine-1-carboxylate


Synthesis of 3-Aminomethyl-3-fluoropyrrolidine Building Blocks

The exocyclic methylene group of tert-butyl 3-methylenepyrrolidine-1-carboxylate enables regioselective bromofluorination to yield 3-aminomethyl-3-fluoropyrrolidines [1]. This transformation is a key step in creating bifunctional building blocks for fluorinated pharmaceutical compounds, where the incorporation of fluorine can modulate metabolic stability and target binding [1]. This reactivity is not accessible from saturated N-Boc-pyrrolidine analogs [1].

Precursor for 3-Methylenepyrrolidine Derivatives with Antibacterial Activity

The 3-methylenepyrrolidine scaffold serves as a core structural element in the synthesis of formyl hydroxyamino derivatives that act as novel peptide deformylase (PDF) inhibitors [2]. These derivatives have demonstrated better in vitro antibacterial activity than existing drugs against drug-resistant clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) [2]. This application highlights the value of the 3-methylenepyrrolidine motif as a privileged scaffold in antibacterial drug discovery [2].

Diversification via Stereospecific Cross-Coupling Reactions

α-Stannylated N-Boc pyrrolidines, which can be derived from 3-substituted pyrrolidines like tert-butyl 3-methylenepyrrolidine-1-carboxylate, are effective reagents for stereospecific palladium-catalyzed cross-coupling reactions [3]. These transformations enable the late-stage functionalization of complex molecules and the construction of enantiopure α-substituted pyrrolidines, which are common motifs in FDA-approved pharmaceuticals [3]. The use of Cy3SnR reagents, as described, also offers a less toxic alternative to traditional nBu3SnR reagents, improving the practicality of these reactions [3].

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